5,6-diamino-1H-pyrimidin-4-one

Description

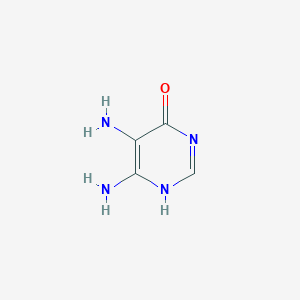

Chemical Structure and Synonyms 5,6-Diamino-1H-pyrimidin-4-one (CAS: 1672-50-0) is a heterocyclic aromatic compound with the molecular formula C₄H₅N₅O. It is also known as 4,5-diamino-6-hydroxypyrimidine or 5,6-diamino-4(1H)-pyrimidinone . The compound features amino groups at positions 5 and 6 of the pyrimidine ring and a ketone group at position 4 (Figure 1).

Synthesis The primary synthesis route involves the transformation of 4,5-diamino-2-thiouracil through hydrolysis or oxidative desulfurization, yielding 5,6-diamino-1H-pyrimidin-4-one as a key intermediate (Figure 2) .

Applications

This compound is a critical precursor in pharmaceutical and agrochemical industries, particularly in synthesizing antiviral agents and nucleoside analogs due to its ability to mimic purine bases .

Properties

IUPAC Name |

5,6-diamino-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRHKLKFADDKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C(=C(N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)C(=C(N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-diamino-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate. This reaction proceeds through a ring-closure mechanism, followed by the recovery of by-products and concentration of the filtrate .

Industrial Production Methods: Industrial production methods for 5,6-diamino-1H-pyrimidin-4-one often involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. The recycling of solvents and reagents is also a key aspect of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diamino-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese (IV) oxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of amino groups with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Manganese (IV) oxide in an appropriate solvent.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Various reagents depending on the desired substitution, such as thionyl chloride for chlorination.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Chemistry: 5,6-Diamino-1H-pyrimidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor to biologically active molecules. Its structure is similar to that of nucleic acid bases, making it relevant in the study of DNA and RNA analogs .

Medicine: Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, 5,6-diamino-1H-pyrimidin-4-one is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various active ingredients highlights its industrial significance .

Mechanism of Action

The mechanism of action of 5,6-diamino-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2,6-Diamino-1H-pyrimidin-4-one (2,4-Diamino-6-hydroxypyrimidine)

Structural Differences :

- Amino groups at positions 2 and 6 instead of 5 and 4.

- Hydroxyl group at position 4 (keto-enol tautomerism possible).

Key Properties :

- Higher polarity due to the para-oriented amino groups, leading to distinct solubility in polar solvents compared to 5,6-diamino-1H-pyrimidin-4-one .

- Used in coordination chemistry as a ligand for metal ions (e.g., Cu²⁺), leveraging its dual amino and hydroxyl functionalities .

Table 1: Functional Group Comparison

6-Amino-2-methyl-5-nitrosopyrimidin-4-ol

Structural Differences :

- Nitroso group (-NO) at position 5, methyl (-CH₃) at position 2, and hydroxyl at position 4.

- Only one amino group (position 6).

Key Properties :

6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one

Structural Differences :

- Phenyl ring at position 1 and sulfanyl (-SH) at position 2.

- Amino group only at position 5.

Key Properties :

6-Amino-2-(dimethylamino)-5-nitro-4(3H)-pyrimidinone

Structural Differences :

- Nitro (-NO₂) at position 5 and dimethylamino (-N(CH₃)₂) at position 2.

Key Properties :

Dimeric Pyrimidinone Derivatives

Structural Differences :

- Example: 2,2'-Diamino-3H,3'H-6,6'-propane-1,3-diylidenediamino-bis-pyrimidin-4-one.

- Two pyrimidinone units linked via a propane bridge.

Key Properties :

- Enhanced hydrogen-bonding capacity due to multiple amino groups, enabling supramolecular assembly in nanotechnology .

- Higher molecular weight (C₁₀H₁₂N₁₀O₂) reduces solubility in aqueous media compared to monomeric analogs .

Table 2: Physicochemical and Application Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.